(4Z)-2-(3-bromo-4-iodophenyl)-4-(2,3-dichlorobenzylidene)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-BROMO-4-IODOPHENYL)-4-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1,3-OXAZOL-5-ONE is a complex organic compound that belongs to the class of oxazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMO-4-IODOPHENYL)-4-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of bromine and iodine atoms into the phenyl ring through electrophilic aromatic substitution reactions.
Formation of Oxazole Ring: Cyclization reaction to form the oxazole ring, often involving the use of reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Aldol Condensation: The final step involves an aldol condensation reaction to introduce the (Z)-1-(2,3-dichlorophenyl)methylidene group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-BROMO-4-IODOPHENYL)-4-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1,3-OXAZOL-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms or reduction of the oxazole ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are used for halogen substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce dehalogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-BROMO-4-IODOPHENYL)-4-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1,3-OXAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-BROMO-4-IODOPHENYL)-4-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-BROMO-4-IODOPHENYL)-1,3-OXAZOLE: Lacks the (Z)-1-(2,3-dichlorophenyl)methylidene group.
4-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1,3-OXAZOL-5-ONE: Lacks the 3-bromo-4-iodophenyl group.
Uniqueness
The presence of both halogen atoms and the (Z)-1-(2,3-dichlorophenyl)methylidene group in 2-(3-BROMO-4-IODOPHENYL)-4-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1,3-OXAZOL-5-ONE makes it unique compared to similar compounds
Eigenschaften
Molekularformel |
C16H7BrCl2INO2 |
---|---|
Molekulargewicht |
522.9 g/mol |
IUPAC-Name |
(4Z)-2-(3-bromo-4-iodophenyl)-4-[(2,3-dichlorophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H7BrCl2INO2/c17-10-6-9(4-5-12(10)20)15-21-13(16(22)23-15)7-8-2-1-3-11(18)14(8)19/h1-7H/b13-7- |
InChI-Schlüssel |
XNAGYLKEXPUGRK-QPEQYQDCSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3)I)Br |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.